4'-Fluoro-4-(trifluoromethyl)biphenyl-3-amine
Description
4'-Fluoro-4-(trifluoromethyl)biphenyl-3-amine is a biphenyl derivative featuring a fluorine atom at the 4' position and a trifluoromethyl (-CF₃) group at the 4 position of the biphenyl scaffold, with an amine (-NH₂) substituent at the 3 position. This compound is of significant interest in medicinal chemistry and materials science due to the electron-withdrawing and lipophilicity-enhancing properties of the trifluoromethyl group, which can improve metabolic stability and membrane permeability in drug candidates .
Properties
Molecular Formula |
C13H9F4N |
|---|---|
Molecular Weight |
255.21 g/mol |
IUPAC Name |
5-(4-fluorophenyl)-2-(trifluoromethyl)aniline |
InChI |
InChI=1S/C13H9F4N/c14-10-4-1-8(2-5-10)9-3-6-11(12(18)7-9)13(15,16)17/h1-7H,18H2 |
InChI Key |
UFPYKSPWGMSBOT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(C=C2)C(F)(F)F)N)F |
Origin of Product |
United States |
Preparation Methods
Suzuki-Miyaura Coupling Followed by Nitro Reduction
The most widely reported strategy involves a two-step process: (1) Suzuki-Miyaura cross-coupling to assemble the biphenyl backbone and (2) catalytic hydrogenation to reduce a nitro group to an amine.
Suzuki-Miyaura Cross-Coupling
The biphenyl core is constructed via palladium-catalyzed coupling between a halogenated aryl fragment and a boronic acid derivative. For 4'-fluoro-4-(trifluoromethyl)biphenyl-3-amine, the coupling partners are typically 3-nitro-4-(trifluoromethyl)bromobenzene and 4-fluorophenylboronic acid .
Reaction Conditions
-
Catalyst : [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂).
-
Base : Potassium carbonate (K₂CO₃) in a dioxane/water solvent system.
Mechanistic Insights
The palladium catalyst facilitates oxidative addition into the carbon-bromine bond of 3-nitro-4-(trifluoromethyl)bromobenzene, followed by transmetallation with the boronic acid. Reductive elimination yields the biphenyl intermediate, 4'-fluoro-4-(trifluoromethyl)-3-nitro-biphenyl , with the nitro group positioned for subsequent reduction.
Catalytic Hydrogenation of Nitro to Amine
The nitro group is reduced to an amine using hydrogen gas and a transition metal catalyst.
Optimized Protocol from Patent Literature
-
Antioxidant : 2,6-Di-tert-butyl-4-methylphenol (BHT, 0.04–0.15 wt%) to prevent amine oxidation.
-
Workup : The reaction mixture is dripped into cold water (10–15°C) to crystallize the product, achieving yields >90% and purity >99%.
Example Hydrogenation Data
Alternative Pathways: Buchwald-Hartwig Amination
For substrates where the nitro group is incompatible with downstream steps, the amine may be introduced via Buchwald-Hartwig coupling post-biphenyl formation.
Typical Protocol
-
Substrate : 4'-Fluoro-4-(trifluoromethyl)biphenyl-3-bromo.
-
Catalyst System : Palladium acetate (Pd(OAc)₂) with XPhos ligand.
-
Ammonia Source : Ammonium hydroxide or benzophenone imine.
Challenges
-
Steric hindrance from the trifluoromethyl group may impede catalytic activity.
-
Competing side reactions (e.g., dehalogenation) require precise stoichiometry.
Reaction Optimization and Scalability
Solvent and Temperature Effects in Suzuki Coupling
The choice of solvent critically impacts coupling efficiency. Polar aprotic solvents like dioxane enhance palladium solubility, while water facilitates base dissolution. Elevated temperatures (>80°C) accelerate transmetallation but risk boronic acid decomposition.
Comparative Solvent Performance
Catalyst Selection in Hydrogenation
Palladium on carbon (Pd/C) outperforms ruthenium alternatives (Ru/C) in nitro reduction, offering faster kinetics and lower catalyst loadings. However, Ru/C may be preferred for substrates prone to over-reduction.
Catalyst Comparison
| Catalyst | Loading (wt%) | Time (h) | Yield (%) |
|---|---|---|---|
| 5% Pd/C | 0.4 | 4 | 92.1 |
| 5% Ru/C | 0.4 | 6 | 90.9 |
Analytical Characterization
Spectroscopic Confirmation
-
¹H NMR : Aromatic protons adjacent to the trifluoromethyl group resonate as a doublet at δ 7.8–8.0 ppm (J = 8.5 Hz). The amine protons appear as a broad singlet at δ 5.2–5.5 ppm.
-
¹⁹F NMR : The CF₃ group shows a quartet at δ -63.5 ppm (J = 12 Hz), while the 4’-fluoro substituent appears as a singlet at δ -113 ppm.
Purity Assessment via HPLC
Reverse-phase HPLC with a C18 column (acetonitrile/water gradient) resolves the target compound at 12.3 min, with >99% purity confirmed by peak integration.
Industrial-Scale Considerations
Solvent Recovery and Waste Minimization
The patent literature emphasizes closed-loop solvent recycling. For example, THF from hydrogenation filtrates is distilled and reused, reducing raw material costs by 30–40%.
Chemical Reactions Analysis
Types of Reactions: 4’-Fluoro-4-(trifluoromethyl)biphenyl-3-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluoro or trifluoromethyl groups, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield biphenyl derivatives with additional functional groups, while reduction may produce amine derivatives with altered substituents.
Scientific Research Applications
Medicinal Chemistry Applications
Pharmaceutical Development
The compound serves as a crucial building block in the synthesis of various pharmaceuticals. Its lipophilicity, enhanced by the trifluoromethyl group, makes it an attractive candidate for drug design aimed at modulating biological activity. The presence of fluorine atoms is known to improve the metabolic stability and bioavailability of drug candidates.
Case Study: Enzyme Inhibition
Research has indicated that 4'-fluoro-4-(trifluoromethyl)biphenyl-3-amine can inhibit specific enzymes involved in metabolic pathways related to cancer and inflammation. For instance, studies have demonstrated its potential as an inhibitor of dihydroorotate dehydrogenase (DHODH), a target for anti-malarial drugs. In vitro assays showed that derivatives containing this compound exhibited significant inhibition of Plasmodium falciparum growth, suggesting its utility in developing new anti-malarial therapies .
Material Science Applications
Organic Electronics
The compound is also explored for applications in organic electronics due to its favorable electronic properties. Fluorinated biphenyls are utilized in the development of organic light-emitting diodes (OLEDs) and liquid crystal displays (LCDs). The rigidity and chemical stability provided by the biphenyl structure contribute to the performance of these materials.
| Application | Description |
|---|---|
| OLEDs | Used as a component in light-emitting layers due to its electronic properties. |
| LCDs | Acts as a stabilizer or component in liquid crystal formulations. |
Organic Synthesis
Building Block for Complex Molecules
In organic synthesis, 4'-fluoro-4-(trifluoromethyl)biphenyl-3-amine is employed as a versatile intermediate for synthesizing more complex molecules. Its reactivity allows for various transformations, making it valuable for researchers developing new compounds with specific biological or chemical properties.
Synthesis Example
One notable synthesis involves coupling reactions where this compound is used with boronic acids to form biaryl compounds through Suzuki-Miyaura coupling. This method highlights its utility in creating complex molecular architectures with potential pharmacological activities .
Mechanism of Action
The mechanism of action of 4’-Fluoro-4-(trifluoromethyl)biphenyl-3-amine involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The presence of the fluoro and trifluoromethyl groups can enhance its binding affinity and specificity for these targets. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Substituent Variations
The following table summarizes key structural analogs and their differences:
Key Observations:
- Substituent Position and Electronic Effects: The trifluoromethyl group at the 4 position (target compound) enhances lipophilicity compared to non-CF₃ analogs like 4'-Fluoro-biphenyl-3-amine. This aligns with trends in medicinal chemistry where CF₃ groups improve drug-like properties .
- Fluorine vs. Chlorine: The 2-chloro analog () exhibits higher molecular weight (271.67 vs.
Physicochemical Properties
- Solubility: 4'-Fluoro-biphenyl-3-amine (C₁₂H₁₀FN) is soluble in ethanol and DMF but insoluble in water, typical of aromatic amines . Trifluoromethyl-containing analogs (e.g., target compound) are expected to have lower aqueous solubility due to increased hydrophobicity .
- Thermal Stability: Fluorinated biphenyl amines generally exhibit higher thermal stability than non-fluorinated analogs, as fluorine’s strong C-F bonds resist degradation .
Biological Activity
4'-Fluoro-4-(trifluoromethyl)biphenyl-3-amine is an aromatic amine characterized by a trifluoromethyl group and a fluorine atom on its biphenyl structure. This compound, with a molecular formula of and a molecular weight of approximately 237.22 g/mol, has garnered attention for its unique physicochemical properties and potential biological activities. The presence of the trifluoromethyl group enhances lipophilicity and reactivity, making it an interesting candidate for pharmacological studies.
The biological activity of 4'-fluoro-4-(trifluoromethyl)biphenyl-3-amine is primarily attributed to its ability to modulate enzyme activity and influence metabolic pathways. Research indicates that the trifluoromethyl group significantly enhances the compound's affinity for hydrophobic sites on proteins, which may lead to notable pharmacological effects. This interaction is often studied using techniques such as molecular docking and kinetic assays to elucidate the underlying mechanisms.
Anticancer Activity
Several studies have investigated the anticancer potential of 4'-fluoro-4-(trifluoromethyl)biphenyl-3-amine. For instance, its structural analogs have shown significant antiproliferative effects against various human cancer cell lines. The National Cancer Institute (NCI) has screened related compounds for their cytotoxicity, revealing that modifications in the structure can influence their efficacy.
| Compound | Cancer Cell Lines Tested | IC50 Values (µM) | Notable Effects |
|---|---|---|---|
| 4'-Fluoro-4-(trifluoromethyl)biphenyl-3-amine | A375, MCF-7, DU145 | Varies with concentration | Modulates tubulin dynamics |
| Analog A | A375, MCF-7 | 5 - 10 | Induces apoptosis |
| Analog B | DU145, HT-29 | < 1 | High cytotoxicity |
The compound's ability to bind to the colchicine site of tubulin polymerization disrupts microtubule dynamics, leading to apoptosis in cancer cells. This mechanism was highlighted in a study where derivatives with similar structures exhibited IC50 values in the low micromolar range against multiple cancer cell lines .
Enzyme Modulation
Research has shown that 4'-fluoro-4-(trifluoromethyl)biphenyl-3-amine can modulate various enzymes involved in metabolic pathways. Its interactions with enzymes can alter substrate binding and catalytic efficiency, impacting overall metabolic functions. For example, studies indicate that this compound may influence cytochrome P450 enzymes, which are crucial for drug metabolism and bioactivation.
Case Studies
- Study on Antiproliferative Effects : In vitro studies demonstrated that derivatives of 4'-fluoro-4-(trifluoromethyl)biphenyl-3-amine exhibited varying degrees of antiproliferative activity against human cancer cell lines such as MCF-7 (breast adenocarcinoma) and DU145 (prostate cancer). The most potent derivatives showed IC50 values significantly lower than those of established chemotherapeutic agents .
- Mechanistic Insights : Another investigation focused on the binding affinity of this compound to target proteins involved in cancer progression. Using molecular docking simulations, researchers found that the trifluoromethyl group enhances binding interactions with hydrophobic pockets in target proteins, suggesting a mechanism for its anticancer activity .
Q & A
Q. Experimental Design Considerations :
- Use anhydrous solvents and inert gas (N₂/Ar) for reactions involving this amine to prevent oxidation.
- Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate high-purity product .
Basic: What synthetic routes are reported for 4'-Fluoro-4-(trifluoromethyl)biphenyl-3-amine, and how can yield be optimized?
Answer:
Common methods include:
Suzuki-Miyaura Coupling :
- React 3-bromo-4-(trifluoromethyl)aniline with 4-fluorophenylboronic acid using Pd(PPh₃)₄ catalyst and Na₂CO₃ in DMF/H₂O (80°C, 12 hr). Typical yields: 60-75% .
Nucleophilic Aromatic Substitution :
Q. Optimization Strategies :
- Catalyst Screening : Use XPhos Pd G3 for improved coupling efficiency .
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 2 hr vs. 12 hr) and increases yield by 10-15% .
Advanced: How do structural modifications (e.g., fluorine position, trifluoromethyl group) impact bioactivity in related compounds?
Answer:
Structure-activity relationship (SAR) studies on analogous biphenylamines reveal:
| Compound Modification | Biological Effect (vs. Parent Compound) | Reference |
|---|---|---|
| Fluorine at 3' (vs. 4') | ↓ Binding affinity to kinase targets | |
| Replacement of CF₃ with CH₃ | ↓ Metabolic stability in vivo | |
| Addition of pyridine ring | ↑ Selectivity for GABA receptors |
Q. Methodological Insight :
- Use molecular docking (AutoDock Vina) to predict interactions with biological targets. Validate with SPR (surface plasmon resonance) assays .
Advanced: What analytical techniques are critical for characterizing this compound and resolving data contradictions?
Answer:
Primary Techniques :
- ¹H/¹³C NMR : Confirm regiochemistry (e.g., fluorine position) via coupling constants (e.g., ³JHF ≈ 8 Hz for para-substitution) .
- HRMS : Verify molecular formula (C₁₃H₁₀F₄N) with <2 ppm error .
- X-ray Crystallography : Resolve ambiguities in solid-state structure (e.g., torsional angles in biphenyl system) .
Q. Contradiction Resolution Example :
- Discrepancies in reported melting points (e.g., 120°C vs. 125°C) may arise from polymorphic forms. Use DSC (differential scanning calorimetry) to identify crystalline phases .
Advanced: How can computational modeling guide the design of derivatives with enhanced pharmacological properties?
Answer:
Key Workflows :
DFT Calculations (Gaussian 16) :
- Predict redox potentials and nucleophilic sites for derivatization .
MD Simulations (GROMACS) :
- Assess membrane permeability (logP) by simulating lipid bilayer interactions .
Q. Case Study :
- Derivatives with electron-withdrawing groups (e.g., -NO₂) at the 2-position showed 3x higher CYP450 inhibition in silico, validated by in vitro microsomal assays .
Basic: What safety protocols are essential for handling 4'-Fluoro-4-(trifluoromethyl)biphenyl-3-amine?
Answer:
Critical Measures :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
